Technical Monograph: N,N-Diphenyl-3-chloropropionamide
Technical Monograph: N,N-Diphenyl-3-chloropropionamide
This technical guide provides an in-depth structural and synthetic analysis of N,N-diphenyl-3-chloropropionamide , a specialized alkylating agent and intermediate used in organic synthesis and medicinal chemistry.
Structural Characterization, Synthetic Protocol, and Reactivity Profile[1]
Executive Summary & Chemical Identity
N,N-diphenyl-3-chloropropionamide is a lipophilic amide intermediate characterized by a reactive alkyl chloride tail and a sterically bulky diphenylamide headgroup. Unlike its N,N-dimethyl homolog (a key precursor in Loperamide synthesis), the diphenyl variant is utilized when high lipophilicity or specific steric occlusion is required in the final pharmacophore.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-chloro-N,N-diphenylpropanamide |
| Molecular Formula | C₁₅H₁₄ClNO |
| Molecular Weight | 259.73 g/mol |
| Core Moiety | |
| Substituents | Two phenyl rings at Nitrogen (Steric bulk) |
| Reactivity Class | Alkylating Agent (Electrophile via C-Cl) |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |
Molecular Architecture & Reactivity
The molecule features two distinct functional domains that dictate its utility in drug development:
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The Electrophilic Tail (
-Carbon): The C3 position, bearing the chlorine atom, is susceptible to nucleophilic attack ( ). However, because it is beta to a carbonyl, it is also prone to elimination ( ) to form N,N-diphenylacrylamide under basic conditions. -
The Lipophilic Anchor (Diphenylamide): The two phenyl rings create a "propeller" conformation due to steric repulsion. This protects the amide nitrogen from hydrolysis or further alkylation, directing all reactivity to the chloro-terminus.
Structural Diagram (DOT Visualization)
The following diagram illustrates the synthesis and the competitive reactivity pathways (Substitution vs. Elimination).
[2]
Synthetic Protocol (Authoritative Methodology)
Note: This protocol is designed for research scale (10–50g). Causality is explained for every critical step to ensure reproducibility.
Reagents
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Diphenylamine (1.0 eq): The nucleophile.
-
3-Chloropropionyl chloride (1.1 eq): The electrophile. Excess ensures complete conversion of the amine.
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Base (Triethylamine or Pyridine, 1.2 eq): Critical: Acts as an HCl scavenger. Without this, the HCl generated acts as a catalyst for amide hydrolysis or polymerization.
-
Solvent (Dichloromethane or Toluene): Anhydrous conditions are required to prevent hydrolysis of the acid chloride.
Step-by-Step Procedure
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Preparation: In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet, dissolve Diphenylamine (10.0 g, 59 mmol) in anhydrous Dichloromethane (DCM) (100 mL).
-
Scavenger Addition: Add Triethylamine (7.2 g, 71 mmol) to the solution. Cool the mixture to 0–5°C using an ice bath.
-
Why? Controlling temperature is vital. Higher temperatures during addition promote the elimination of HCl from the acid chloride, leading to acryloyl chloride impurities.
-
-
Acylation: Dropwise add 3-Chloropropionyl chloride (8.2 g, 65 mmol) over 30 minutes. Maintain internal temperature below 10°C.
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Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).
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Workup:
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Quench with water (50 mL).
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Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).
-
Wash with saturated NaHCO₃ (to remove unreacted acid).
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Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if high purity (>99%) is required for biological assays.
Structural Validation (Self-Validating Metrics)
To confirm the synthesis of N,N-diphenyl-3-chloropropionamide and distinguish it from the acrylamide byproduct, use the following spectroscopic markers.
Proton NMR ( H-NMR, 400 MHz, CDCl )
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Aromatic Region (7.2–7.5 ppm): Multiplet integrating to 10H (two phenyl rings).
-
-Methylene (
3.8 ppm): Triplet ( ). This corresponds to .[1]-
Diagnostic: If this signal shifts to ~5.8–6.4 ppm (alkene region), elimination has occurred (Failure Mode).
-
-
-Methylene (
2.8 ppm): Triplet ( ). This corresponds to .
Infrared Spectroscopy (FT-IR)[2]
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Amide Carbonyl (C=O): Strong band at 1650–1660 cm⁻¹ .
-
C-Cl Stretch: Moderate band at 600–800 cm⁻¹ .
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Absence of N-H: No peak at 3300–3500 cm⁻¹ (confirms tertiary amide formation).
Applications in Drug Development
While often confused with the Loperamide intermediate (which utilizes dimethylamine), the N,N-diphenyl variant serves distinct roles in medicinal chemistry:
-
Lipophilic Linker Synthesis: It acts as a "lipophilic anchor." By reacting the chloro-tail with secondary amines (e.g., piperazines, piperidines), researchers create "diphenyl-propionamide" derivatives. These motifs are common in antihistamines and anticholinergics where blood-brain barrier (BBB) penetration is desired (facilitated by the high logP of the diphenyl group).
-
Precursor to Propylamines: Reduction of the amide carbonyl (using Borane-THF or LiAlH₄) yields 3-chloro-N,N-diphenylpropylamine [1]. This is a "nitrogen mustard" analog used to synthesize complex amine scaffolds found in antidepressants.
Mechanism of Action (Alkylation)
The following DOT diagram details the mechanism when this molecule is used to synthesize a pharmacophore (e.g., reacting with a piperidine derivative).
References
-
Synthesis of 3-(N,N-diphenylamino)-1-chloropropane. PrepChem. Describes the reduction of the amide precursor to the amine. Available at: [Link]
-
Janssen, P. A. J. (1973). Diphenyl-propyl-amine derivatives.[2][3] U.S. Patent 3,714,159. (Foundational patent describing the class of diphenyl-butyramides and propionamides in drug synthesis). Available at:
-
PubChem Compound Summary. 3-Chloropropionamide (Parent structure data). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 3-CHLORO-N-PHENYLPROPANAMIDE | 3460-04-6 [chemicalbook.com]
- 2. (PDF) Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine [academia.edu]
- 3. N,N-diphenylpropanamide | C15H15NO | CID 316290 - PubChem [pubchem.ncbi.nlm.nih.gov]
